An In-depth Technical Guide to 3,4-Difluorophenylglycine: Chemical Properties and Structure
An In-depth Technical Guide to 3,4-Difluorophenylglycine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylglycine is a fluorinated, non-proteinogenic amino acid that holds significant interest within the realms of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the phenyl ring of the parent phenylglycine molecule imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties and structural features of 3,4-Difluorophenylglycine, intended to serve as a valuable resource for researchers engaged in its synthesis, analysis, and application in the development of novel therapeutics.
Chemical Properties
A summary of the key chemical and physical properties of 3,4-Difluorophenylglycine is presented in the table below. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)acetic acid | [1] |
| Synonyms | 3,4-Difluoro-DL-phenylglycine, amino(3,4-difluorophenyl)acetic acid | [1] |
| CAS Number | 225641-94-1 | [2] |
| Molecular Formula | C₈H₇F₂NO₂ | [2] |
| Molecular Weight | 187.15 g/mol | [2] |
| Boiling Point | 289 °C | [2] |
| Melting Point | Data not available | |
| Solubility | Data not available in common solvents |
Chemical Structure
3,4-Difluorophenylglycine is a chiral molecule, existing as a racemic mixture of its (R) and (S) enantiomers, designated as DL-3,4-Difluorophenylglycine. The structure consists of a central alpha-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3,4-difluorophenyl substituent. The presence of two fluorine atoms on the aromatic ring at positions 3 and 4 is a key structural feature that significantly influences the molecule's electronic properties and its potential interactions with biological macromolecules.
Experimental Protocols
Generalized Synthesis Workflow: Strecker Synthesis
Methodology:
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α-Aminonitrile Formation: 3,4-Difluorobenzaldehyde is reacted with ammonia to form an imine. Subsequent nucleophilic addition of a cyanide ion (from a source like sodium cyanide) to the imine intermediate yields the corresponding α-aminonitrile. This reaction is typically carried out in a suitable solvent such as methanol or ethanol.
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Hydrolysis: The α-aminonitrile is then subjected to hydrolysis under either acidic or basic conditions.
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Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid, followed by heating, will hydrolyze the nitrile group to a carboxylic acid, yielding the hydrochloride salt of 3,4-Difluorophenylglycine.
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Basic Hydrolysis: Alternatively, hydrolysis can be achieved using a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate and amino groups.
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Purification: The final product, 3,4-Difluorophenylglycine, is then isolated and purified, typically by recrystallization from a suitable solvent system.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would require optimization for this particular substrate.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing the specific biological activities of 3,4-Difluorophenylglycine or its involvement in defined signaling pathways. The introduction of fluorine atoms can enhance the metabolic stability and binding affinity of parent compounds to their biological targets.[3] Therefore, it is plausible that 3,4-Difluorophenylglycine could be utilized as a building block in the synthesis of peptides or small molecules with potential therapeutic applications. The fluorinated phenyl ring may influence protein-protein interactions or enzyme inhibition. Further research is required to elucidate the specific biological targets and mechanisms of action of compounds incorporating this moiety.
Conclusion
3,4-Difluorophenylglycine is a valuable synthetic building block for the development of novel pharmaceutical agents. Its unique chemical structure, characterized by the presence of two fluorine atoms on the phenyl ring, offers the potential to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. While some of its fundamental chemical properties are well-documented, further experimental investigation is needed to determine its melting point, solubility characteristics, and specific biological activities. The generalized synthetic protocol provided herein offers a starting point for researchers interested in preparing this compound for their studies. As research in the field of fluorinated pharmaceuticals continues to expand, the utility of 3,4-Difluorophenylglycine in drug discovery is likely to grow.
